2-chloro-N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzene-1-sulfonohydrazide
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Overview
Description
2-chloro-N’-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzene-1-sulfonohydrazide is a chemical compound with the molecular formula C12H8Cl2F3N3O2S. It is known for its unique structure, which includes both chloro and trifluoromethyl groups attached to a pyridine ring. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 2-chloro-N’-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzene-1-sulfonohydrazide typically involves multiple steps. One common synthetic route includes the reaction of 2-chloro-4-(trifluoromethyl)pyridine with benzene-1-sulfonohydrazide under specific conditions. The reaction is usually carried out in the presence of a base and a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures. Industrial production methods may involve optimization of reaction conditions to increase yield and purity .
Chemical Reactions Analysis
2-chloro-N’-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzene-1-sulfonohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonohydrazide group to corresponding amines.
Substitution: The chloro groups in the compound can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for substitution reactions.
Scientific Research Applications
2-chloro-N’-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzene-1-sulfonohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N’-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzene-1-sulfonohydrazide involves its interaction with specific molecular targets. The compound’s sulfonohydrazide group can form hydrogen bonds with target proteins, affecting their function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds to 2-chloro-N’-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzene-1-sulfonohydrazide include:
2-chloro-4-(trifluoromethyl)pyridine: Shares the pyridine ring with trifluoromethyl group but lacks the sulfonohydrazide moiety.
Benzene-1-sulfonohydrazide: Contains the sulfonohydrazide group but lacks the pyridine ring and trifluoromethyl group.
6-chloro-4-(trifluoromethyl)pyridin-2-yl derivatives: Compounds with similar pyridine ring structures but different substituents. The uniqueness of 2-chloro-N’-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzene-1-sulfonohydrazide lies in its combination of chloro, trifluoromethyl, and sulfonohydrazide groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzenesulfonohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2F3N3O2S/c13-8-3-1-2-4-9(8)23(21,22)20-19-11-6-7(12(15,16)17)5-10(14)18-11/h1-6,20H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGGZEGMTNIJIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NNC2=NC(=CC(=C2)C(F)(F)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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